What is Paclitaxel-d5 and its primary use in research
What is Paclitaxel-d5 and its primary use in research
An In-depth Analysis of Deuterated Paclitaxel and its Application as an Internal Standard in Quantitative Research
For Immediate Release
This technical guide provides a comprehensive overview of Paclitaxel-d5, a deuterated analog of the widely used anti-cancer drug Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its primary application in research, detailed experimental protocols, and relevant biological pathways.
Introduction to Paclitaxel-d5
Paclitaxel-d5 is a stable isotope-labeled form of Paclitaxel, where five hydrogen atoms on the benzoyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Paclitaxel, while retaining the same chemical properties. This key difference makes Paclitaxel-d5 an ideal internal standard for the quantitative analysis of Paclitaxel in biological matrices using mass spectrometry-based techniques.[1][2] Its primary role is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Paclitaxel quantification.
Physicochemical Properties
A summary of the key physicochemical properties of Paclitaxel-d5 is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C47H46D5NO14 | [1][3] |
| Molecular Weight | ~859.0 g/mol | [1] |
| Purity | ≥98% | [3] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d5) | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C | [1] |
Primary Use in Research: An Internal Standard for Quantitative Analysis
The predominant application of Paclitaxel-d5 in research is as an internal standard for the accurate quantification of Paclitaxel in various biological samples, such as plasma, serum, and tissue homogenates.[4] This is crucial in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the analyte (Paclitaxel) during sample extraction, ionization, and fragmentation, thus compensating for matrix effects and procedural losses.
Experimental Workflow for Paclitaxel Quantification
The general workflow for quantifying Paclitaxel in a biological sample using Paclitaxel-d5 as an internal standard involves several key steps, as illustrated in the following diagram.
Caption: Experimental workflow for Paclitaxel quantification.
Detailed Experimental Protocols
While specific parameters may vary between laboratories and instrumentation, the following sections provide a representative protocol for the quantification of Paclitaxel in human plasma using Paclitaxel-d5 as an internal standard, based on published methodologies.[5][6]
Preparation of Calibration Standards and Quality Control Samples
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Stock Solutions: Prepare individual stock solutions of Paclitaxel and Paclitaxel-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Working Solutions: Prepare serial dilutions of the Paclitaxel stock solution to create working standards for the calibration curve. A separate working solution of Paclitaxel-d5 is prepared for spiking.
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Calibration Curve: Spike blank human plasma with the Paclitaxel working standards to create a calibration curve covering the expected concentration range of the study samples (e.g., 1 to 1000 ng/mL).
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.
Sample Preparation
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Aliquoting: Aliquot a small volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.
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Internal Standard Spiking: Add a fixed amount of the Paclitaxel-d5 working solution to each sample, standard, and QC, except for the blank matrix.
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Protein Precipitation/Extraction: Add a protein precipitating agent and extraction solvent (e.g., acetonitrile or methyl tert-butyl ether) to the plasma samples. Vortex vigorously to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant containing Paclitaxel and Paclitaxel-d5 to a new tube.
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Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.
LC-MS/MS Conditions
A summary of typical LC-MS/MS parameters is provided in Table 2.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate Paclitaxel from matrix components. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Paclitaxel: m/z 854.4 -> 286.2; Paclitaxel-d5: m/z 859.4 -> 291.2 |
Quantitative Data Summary
The use of Paclitaxel-d5 as an internal standard allows for the generation of high-quality quantitative data. Table 3 summarizes typical performance characteristics of LC-MS/MS methods for Paclitaxel quantification.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [6] |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy | 85 - 115% | [5] |
| Extraction Recovery | > 80% | [4] |
Biological Context: Paclitaxel Metabolism and Signaling Pathways
While Paclitaxel-d5's primary role is analytical, understanding the biological fate and action of Paclitaxel is crucial for interpreting the quantitative data obtained.
Paclitaxel Metabolism
Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[4] These enzymes hydroxylate Paclitaxel to form less active metabolites. The quantification of Paclitaxel and its metabolites is essential for understanding its pharmacokinetic profile and potential drug-drug interactions.
Caption: Metabolic pathway of Paclitaxel.
Paclitaxel-Induced Apoptosis and the p53 Signaling Pathway
Paclitaxel exerts its anti-cancer effects by stabilizing microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[7] One of the key signaling pathways involved in Paclitaxel-induced apoptosis is the p53 pathway.[3][8] Paclitaxel treatment can lead to the phosphorylation and activation of p53, a tumor suppressor protein, which in turn activates downstream targets that promote apoptosis.
Caption: Paclitaxel-induced p53 signaling pathway.
Conclusion
Paclitaxel-d5 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard in LC-MS/MS assays ensures the reliable quantification of Paclitaxel, providing critical data for understanding its pharmacokinetics, metabolism, and mechanism of action. This technical guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of Paclitaxel-d5 in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. P450 induction alters paclitaxel pharmacokinetics and tissue distribution with multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel Induce Apoptosis of Giant Cells Tumor of Bone via TP53INP1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
